molecular formula C10H6BrN3O3S B11025152 2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide CAS No. 69819-43-8

2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Cat. No.: B11025152
CAS No.: 69819-43-8
M. Wt: 328.14 g/mol
InChI Key: NPTZSEVMQXDFAA-UHFFFAOYSA-N
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Description

2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that features a benzamide moiety substituted with a bromine atom and a 5-nitro-1,3-thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of 5-nitro-1,3-thiazole: This can be achieved by nitration of 1,3-thiazole using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination of Benzamide: Benzamide is brominated using bromine in the presence of a suitable catalyst, such as iron(III) bromide.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the 5-nitro-1,3-thiazole. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the benzamide moiety can undergo nucleophilic substitution reactions.

    Reduction Reactions: The nitro group in the thiazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The thiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Hydrogen peroxide in acetic acid.

Major Products

    Substitution: Formation of methoxy-substituted benzamide derivatives.

    Reduction: Formation of 2-amino-N-(5-amino-1,3-thiazol-2-yl)benzamide.

    Oxidation: Formation of sulfoxide or sulfone derivatives of the thiazole ring.

Scientific Research Applications

Chemistry

In chemistry, 2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate.

Biology

In biological research, this compound might be explored for its potential antimicrobial or anticancer properties. The presence of the nitro group and the thiazole ring suggests it could interact with biological targets in unique ways.

Medicine

Medicinally, derivatives of this compound could be investigated for their pharmacological activities. The thiazole ring is a common motif in many drugs, and modifications of this compound could lead to new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The nitro group could be reduced within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(5-nitro-1,3-thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.

    2-bromo-N-(5-amino-1,3-thiazol-2-yl)benzamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The uniqueness of 2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a bromine atom and a nitro group on the thiazole ring makes it a valuable intermediate for further chemical modifications and applications.

Properties

CAS No.

69819-43-8

Molecular Formula

C10H6BrN3O3S

Molecular Weight

328.14 g/mol

IUPAC Name

2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C10H6BrN3O3S/c11-7-4-2-1-3-6(7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15)

InChI Key

NPTZSEVMQXDFAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])Br

solubility

41.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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